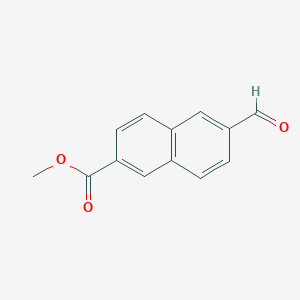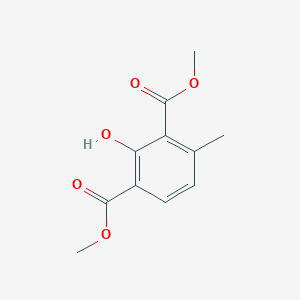
Oxiraneethanol, (2R)-
Vue d'ensemble
Description
Oxiraneethanol, (2R)-, also known as (2R)-2-(oxiran-2-yl)ethanol, is a chiral monohydric alcohol with the molecular formula C4H8O2 and a molecular weight of 88.11 g/mol. It is a colorless liquid commonly used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other chemicals. The compound is characterized by its reactive epoxide ring and chiral hydroxyl group, making it a valuable building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oxiraneethanol, (2R)-, can be synthesized through several methods. One common approach involves the asymmetric epoxidation of allylic alcohols . This method typically uses chiral catalysts to ensure the formation of the desired enantiomer. Another method involves the ring-opening of 1,2-epoxyethanes using various reagents.
Industrial Production Methods
In industrial settings, Oxiraneethanol, (2R)-, is produced using large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity . The process often involves the use of environmentally friendly solvents and reagents to minimize waste and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Oxiraneethanol, (2R)-, undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert Oxiraneethanol, (2R)-, into different alcohols or other reduced forms.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like thiocyanates and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, thiocyanates, and other substituted compounds.
Applications De Recherche Scientifique
Oxiraneethanol, (2R)-, has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules, including chiral drugs and fine chemicals.
Biology: The compound is used in enzymatic studies to investigate enzyme activity and stereoselectivity.
Medicine: Oxiraneethanol, (2R)-, serves as a starting material for the synthesis of chiral drugs and drug intermediates.
Industry: It is employed in the production of polymers and biomaterials, where its reactivity and potential biocompatibility are valuable.
Mécanisme D'action
The mechanism of action of Oxiraneethanol, (2R)-, involves its reactive epoxide ring and chiral hydroxyl group. These functional groups allow the compound to participate in various chemical reactions, including ring-opening and nucleophilic substitution . The molecular targets and pathways involved depend on the specific reaction and application. For example, in enzymatic studies, the compound can act as a substrate or inhibitor, influencing enzyme activity and selectivity.
Comparaison Avec Des Composés Similaires
Oxiraneethanol, (2R)-, can be compared with other similar compounds, such as:
Oxiraneethanol, (2S)-: The (2S)-enantiomer of Oxiraneethanol has similar chemical properties but different stereochemistry, which can lead to different reactivity and applications.
Oxetaneethanol: This compound has a similar structure but with a four-membered ring instead of a three-membered epoxide ring.
Oxiraneethanol, (2R)-, is unique due to its specific stereochemistry and reactivity, making it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
2-[(2R)-oxiran-2-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c5-2-1-4-3-6-4/h4-5H,1-3H2/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSUMWIDHQEMPD-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473944 | |
| Record name | Oxiraneethanol, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76282-48-9 | |
| Record name | Oxiraneethanol, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Imidazo[2,1-b]thiazol-6(5H)-one](/img/structure/B3056988.png)
